
trans-2,5-Dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,5-dimethylpiperidine is a chiral organic compound with the molecular formula C7H15N. It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. The compound is characterized by the presence of two methyl groups attached to the second and fifth positions of the piperidine ring in the (2S,5S) configuration, making it optically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-dimethylpiperidine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,5-dimethylpyridine. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Another method involves the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired (2S,5S) configuration. For example, the use of chiral ligands in metal-catalyzed hydrogenation reactions can lead to high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (2S,5S)-2,5-dimethylpiperidine may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert (2S,5S)-2,5-dimethylpiperidine to its corresponding amines or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted piperidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,5S)-2,5-dimethylpiperidine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, (2S,5S)-2,5-dimethylpiperidine is studied for its potential as a ligand in receptor binding studies. Its structural similarity to natural neurotransmitters allows it to interact with various biological targets.
Medicine
In medicine, (2S,5S)-2,5-dimethylpiperidine derivatives are explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting central nervous system disorders.
Industry
In the industrial sector, (2S,5S)-2,5-dimethylpiperidine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2,5-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2,5-dimethylpiperidine: The enantiomer of (2S,5S)-2,5-dimethylpiperidine with different optical activity.
2,5-dimethylpyridine: The precursor in the synthesis of (2S,5S)-2,5-dimethylpiperidine.
2,6-dimethylpiperidine: A structural isomer with methyl groups at the second and sixth positions.
Uniqueness
(2S,5S)-2,5-dimethylpiperidine is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, binding affinity, and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
ICBFNPPCXPMCBP-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](NC1)C |
SMILES canónico |
CC1CCC(NC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


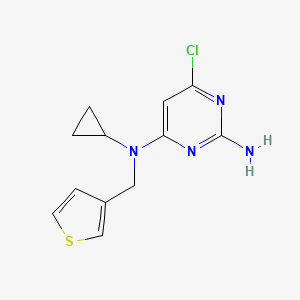
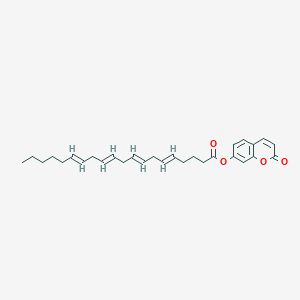
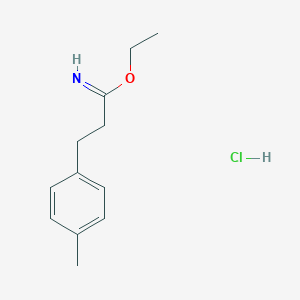
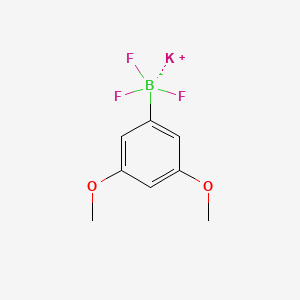
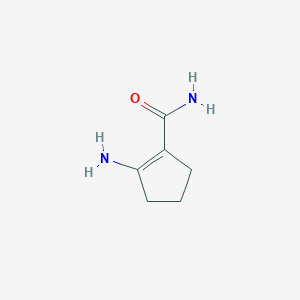
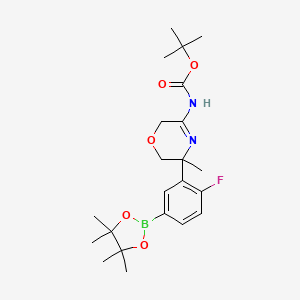
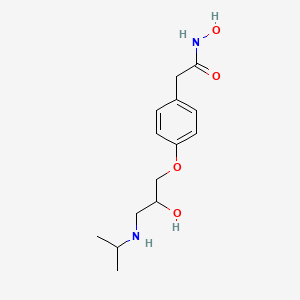

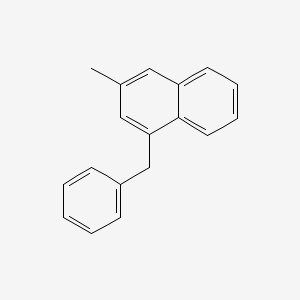

![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)

